molecular formula C15H17N7O2 B7681645 4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide

4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide

Cat. No. B7681645
M. Wt: 327.34 g/mol
InChI Key: IURWODMKCXWZRU-UHFFFAOYSA-N
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Description

4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide is a synthetic compound that belongs to the class of tetrazole-based compounds. It has been studied for its potential use in scientific research due to its unique chemical properties and potential biological effects.

Mechanism of Action

The mechanism of action of 4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as antioxidant properties. Additionally, this compound has been shown to increase the expression of BDNF, a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide in lab experiments include its potential neuroprotective and anti-tumor effects, as well as its ability to modulate the GABA-A receptor. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For research on 4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide include further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more soluble derivatives of this compound and investigating its potential toxicity in vivo. Finally, studies could explore the potential of this compound as a tool for studying the GABA-A receptor and its role in neuronal excitability.

Synthesis Methods

The synthesis of 4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide involves the reaction of 4-aminobenzamide with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of 1H-tetrazole. The resulting intermediate is then reacted with 3-propyl-1,2,4-oxadiazole-5-carbaldehyde and 1H-tetrazole to produce the final product.

Scientific Research Applications

4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential neuroprotective effects and may have a role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have anti-tumor effects in vitro.

properties

IUPAC Name

4-[2-[1-(3-propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-3-4-12-17-15(24-20-12)9(2)22-19-14(18-21-22)11-7-5-10(6-8-11)13(16)23/h5-9H,3-4H2,1-2H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURWODMKCXWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C(C)N2N=C(N=N2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide

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